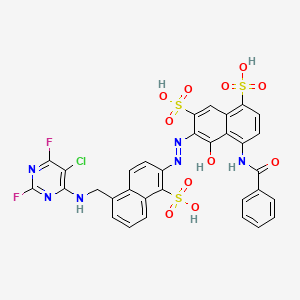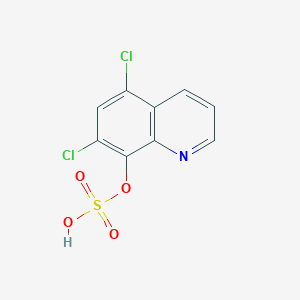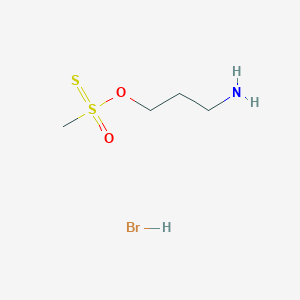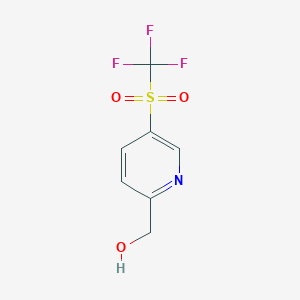
4-Benzamido-6-((5-(((5-chloro-2,6-difluoropyrimidin-4-yl)amino)methyl)-1-sulfonaphthalen-2-yl)diazenyl)-5-hydroxynaphthalene-1,7-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzamido-6-((5-(((5-chloro-2,6-difluoropyrimidin-4-yl)amino)methyl)-1-sulfonaphthalen-2-yl)diazenyl)-5-hydroxynaphthalene-1,7-disulfonic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as amides, sulfonates, and diazenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzamido-6-((5-(((5-chloro-2,6-difluoropyrimidin-4-yl)amino)methyl)-1-sulfonaphthalen-2-yl)diazenyl)-5-hydroxynaphthalene-1,7-disulfonic acid involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the naphthalene and pyrimidine derivatives, followed by their coupling through diazotization and sulfonation reactions. The reaction conditions often include the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated reactors and advanced monitoring systems helps in achieving consistent product quality and minimizing environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzamido-6-((5-(((5-chloro-2,6-difluoropyrimidin-4-yl)amino)methyl)-1-sulfonaphthalen-2-yl)diazenyl)-5-hydroxynaphthalene-1,7-disulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or other derivatives.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction pathway and the yield of the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
4-Benzamido-6-((5-(((5-chloro-2,6-difluoropyrimidin-4-yl)amino)methyl)-1-sulfonaphthalen-2-yl)diazenyl)-5-hydroxynaphthalene-1,7-disulfonic acid has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 4-Benzamido-6-((5-(((5-chloro-2,6-difluoropyrimidin-4-yl)amino)methyl)-1-sulfonaphthalen-2-yl)diazenyl)-5-hydroxynaphthalene-1,7-disulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Benzamido-6-((5-(((5-chloro-2,6-difluoropyrimidin-4-yl)amino)methyl)-1-sulfonaphthalen-2-yl)hydrazinylidene)-5-oxonaphthalene-1,7-disulfonate
- Lithium, disodium, (6Z)-4-benzamido-6-[[5-[[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]methyl]-1-sulfonatonaphthalen-2-yl]hydrazinylidene]-5-oxonaphthalene-1,7-disulfonate
Uniqueness
The uniqueness of 4-Benzamido-6-((5-(((5-chloro-2,6-difluoropyrimidin-4-yl)amino)methyl)-1-sulfonaphthalen-2-yl)diazenyl)-5-hydroxynaphthalene-1,7-disulfonic acid lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C32H21ClF2N6O11S3 |
|---|---|
Molekulargewicht |
835.2 g/mol |
IUPAC-Name |
4-benzamido-6-[[5-[[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]methyl]-1-sulfonaphthalen-2-yl]diazenyl]-5-hydroxynaphthalene-1,7-disulfonic acid |
InChI |
InChI=1S/C32H21ClF2N6O11S3/c33-25-29(34)38-32(35)39-30(25)36-14-16-7-4-8-18-17(16)9-10-21(28(18)55(50,51)52)40-41-26-23(54(47,48)49)13-19-22(53(44,45)46)12-11-20(24(19)27(26)42)37-31(43)15-5-2-1-3-6-15/h1-13,42H,14H2,(H,37,43)(H,36,38,39)(H,44,45,46)(H,47,48,49)(H,50,51,52) |
InChI-Schlüssel |
GNLPOEKOYFYJPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=C(C5=CC=CC(=C5C=C4)CNC6=C(C(=NC(=N6)F)F)Cl)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(9H-Fluoren-9-yl)methyl (3aR,4R)-8-bromo-4-(hydroxymethyl)-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1-carboxylate](/img/structure/B12853269.png)

![(E)-2-((3-(Dimethylamino)propyl)(ethyl)amino)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)-1-phenylquinolin-1-ium iodide](/img/structure/B12853277.png)


![Methyl 6-[4-(trifluoromethoxy)phenyl]nicotinate](/img/structure/B12853291.png)




![2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid](/img/structure/B12853313.png)

![4'-(Cyanomethyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12853336.png)

